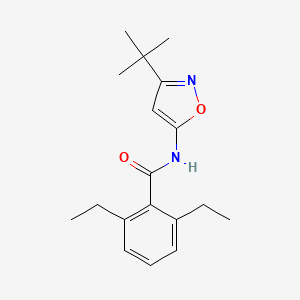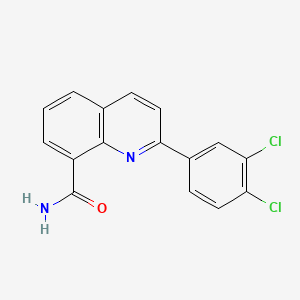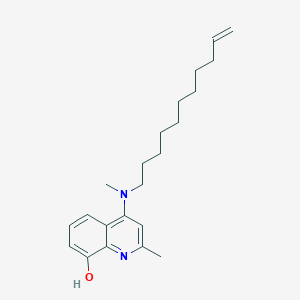
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group attached to an oxazole ring and a diethylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced through alkylation reactions, while the diethylbenzamide moiety is attached via amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions: N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce modified amides.
科学研究应用
Chemistry: In chemistry, N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure can be modified to create analogs with potential biological activity.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide involves its interaction with specific molecular targets. The oxazole ring and tert-butyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.
相似化合物的比较
- N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide
- N-(3-tert-Butyl-1,2-oxazol-5-yl)-3-morpholin-4-ylsulfonylbenzamide
Comparison: Compared to similar compounds, N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide is unique due to its specific substitution pattern on the benzamide moiety. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for diverse applications.
属性
CAS 编号 |
82559-04-4 |
|---|---|
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide |
InChI |
InChI=1S/C18H24N2O2/c1-6-12-9-8-10-13(7-2)16(12)17(21)19-15-11-14(20-22-15)18(3,4)5/h8-11H,6-7H2,1-5H3,(H,19,21) |
InChI 键 |
BHUXPHFHXIFOSB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)C(=O)NC2=CC(=NO2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)




![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)

![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)


![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)

